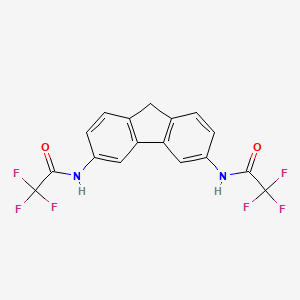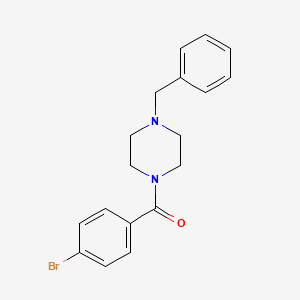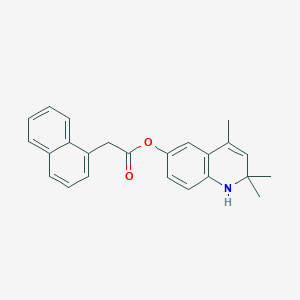
N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide)
Descripción general
Descripción
N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide), also known as FDTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FDTA is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon.
Mecanismo De Acción
The mechanism of action of N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) in cancer cells involves the inhibition of the proteasome, which is a large protein complex that plays a crucial role in protein degradation. N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) binds to the active site of the proteasome, thereby inhibiting its activity and leading to the accumulation of misfolded proteins in the cell. This, in turn, triggers the unfolded protein response (UPR) pathway, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been shown to have several biochemical and physiological effects in cells. In cancer cells, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) induces apoptosis by activating the UPR pathway. In addition, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G2/M phase. In non-cancer cells, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) is its ease of synthesis, which makes it readily available for laboratory experiments. In addition, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been shown to have high thermal stability and good charge transport properties, making it an ideal material for use in organic electronics. However, one of the limitations of N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) is its relatively low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide). One area of interest is the development of N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide)-based materials for use in organic electronics, such as OLEDs and DSSCs. Another area of interest is the further investigation of N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) as a potential anticancer agent, including studies on its efficacy in vivo and its potential side effects. Additionally, the development of new synthesis methods for N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) could lead to the production of new derivatives with improved properties.
Aplicaciones Científicas De Investigación
N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biomedicine. In organic electronics, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and good charge transport properties. In optoelectronics, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been used as a sensitizer in dye-sensitized solar cells (DSSCs) due to its strong absorption in the visible region of the spectrum. In biomedicine, N,N'-9H-fluorene-3,6-diylbis(2,2,2-trifluoroacetamide) has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-[6-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)14(26)24-10-3-1-8-5-9-2-4-11(7-13(9)12(8)6-10)25-15(27)17(21,22)23/h1-4,6-7H,5H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANBBPANTXBIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C(F)(F)F)C3=C1C=CC(=C3)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B3567661.png)

![2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3567672.png)

![N-{4-[5-(benzoylamino)-1-methyl-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B3567686.png)
![4-methyl-N-[1-(4-methylphenyl)-3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B3567690.png)
![4-[4-(4-ethoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3567699.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3567710.png)
![3-allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567721.png)
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567726.png)

![4-{[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B3567737.png)


